PPARγ Transactivation Potency: Edaglitazone Is 7-Fold More Potent Than Rosiglitazone and 58-Fold More Potent Than Pioglitazone
In a head-to-head cofactor recruitment assay using a panel of PPARγ cofactor peptides (SRC1_M1, SRC1_M4, TIF2_M1, RAC3_M3, TRAP220, NCoR2), edaglitazone exhibited a median PPARγ EC50 of 35.6 nM, compared to 256 nM for rosiglitazone and 2061 nM for pioglitazone [1]. This places edaglitazone as the most potent pure PPARγ agonist among the clinically evaluated TZDs in this assay system.
| Evidence Dimension | PPARγ cofactor recruitment potency (median EC50) |
|---|---|
| Target Compound Data | 35.6 nM |
| Comparator Or Baseline | Rosiglitazone: 256 nM; Pioglitazone: 2061 nM |
| Quantified Difference | Edaglitazone is 7.2-fold more potent than rosiglitazone and 57.9-fold more potent than pioglitazone |
| Conditions | PPARγ cofactor recruitment assay with SRC1_M1, SRC1_M4, TIF2_M1, RAC3_M3, TRAP220, and NCoR2 peptides (Dietz et al. 2012, Table 5) |
Why This Matters
Researchers can use lower compound concentrations to achieve equivalent target engagement, reducing solvent exposure (DMSO) and mitigating concentration-dependent off-target effects in cell-based assays.
- [1] Dietz M, Mohr P, Kuhn B, et al. Table 5. Comparative molecular profiling of the PPARα/γ activator aleglitazar: PPAR selectivity, activity and interaction with cofactors. ChemMedChem. 2012;7(6):1101-1111. PMID: 22489042. View Source
